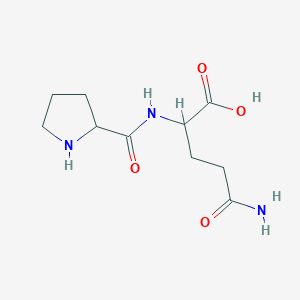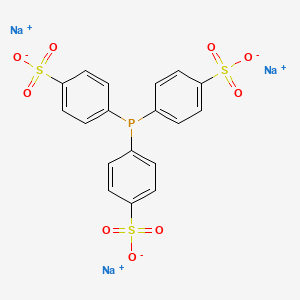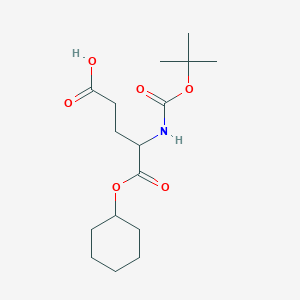
Kasuagamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kasugamycin is an aminoglycoside antibiotic that was first isolated in 1965 from the bacterium Streptomyces kasugaensis, found near the Kasuga shrine in Nara, Japan . It is primarily known for its ability to inhibit the growth of fungi and bacteria, making it a valuable agent in both agriculture and medicine . Kasugamycin is particularly effective against the rice blast fungus, Pyricularia oryzae, and has been widely used to protect rice crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kasugamycin can be synthesized through a series of chemical reactions involving the formation of its unique aminoglycoside structure. The synthesis typically begins with the preparation of kasugamine, an unusual amino sugar, followed by the attachment of glycine imine and D-chiro-inositol . The process involves multiple steps, including glycosylation, amination, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of kasugamycin involves fermentation using Streptomyces kasugaensis strains. The fermentation process is optimized to maximize the yield of kasugamycin, followed by extraction and purification steps to obtain the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of kasugamycin .
Chemical Reactions Analysis
Types of Reactions: Kasugamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Kasugamycin can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents under basic conditions.
Major Products: The major products formed from these reactions include modified kasugamycin derivatives with altered biological activities .
Scientific Research Applications
Kasugamycin has a wide range of scientific research applications:
Mechanism of Action
Kasugamycin exerts its effects by inhibiting protein synthesis at the translation initiation step. It binds to the 30S subunit of the ribosome, interfering with the binding of initiator transfer RNA (tRNA) to the mRNA . This inhibition prevents the formation of the initiation complex, thereby blocking protein synthesis and inhibiting bacterial growth . Kasugamycin also induces the formation of unusual 61S ribosomes, which selectively translate leaderless mRNA .
Comparison with Similar Compounds
Kasugamycin is unique among aminoglycoside antibiotics due to its specific structure and mode of action. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that inhibits protein synthesis but through a different mechanism involving the 30S ribosomal subunit.
Kanamycin: Similar to kasugamycin, kanamycin inhibits protein synthesis but has a broader spectrum of activity.
Kasugamycin’s uniqueness lies in its selective inhibition of translation initiation and its ability to form 61S ribosomes, which is not observed with other aminoglycosides .
Properties
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTHJAPFENJVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)








![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)


![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
